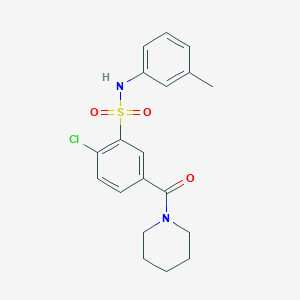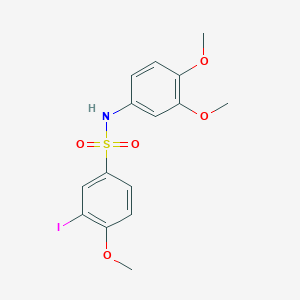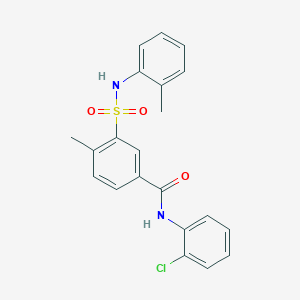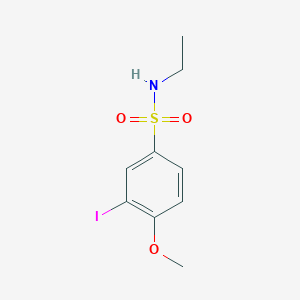![molecular formula C19H24N2O3S B296280 N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296280.png)
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as DMAPT, is a small molecule inhibitor with potential therapeutic applications in cancer treatment. DMAPT has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, cell survival, and proliferation.
Mécanisme D'action
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide binds to the cysteine residue of IKKβ, preventing its activation and subsequent activation of NF-κB. This results in decreased expression of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have both biochemical and physiological effects in cancer cells. Biochemically, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the activity of NF-κB and its downstream target genes. Physiologically, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide induces apoptosis, or programmed cell death, in cancer cells. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This results in decreased tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide can also have off-target effects, which can complicate data interpretation.
Orientations Futures
For research include the development of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide derivatives and the combination of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide with other cancer therapies.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide can be synthesized by reacting 2,3-dimethylphenylamine with methyl 2-bromo-2-phenylethyl sulfone in the presence of a base. The resulting product is then treated with chloroacetyl chloride to form N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been optimized to increase yield and purity, making it suitable for use in preclinical and clinical studies.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to be overactivated in many types of cancer, leading to increased cell survival, proliferation, and resistance to chemotherapy. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been found to inhibit the activity of NF-κB, leading to decreased cell survival and proliferation in cancer cells. N-(2,3-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-7-11-18(16(15)2)20-19(22)14-21(25(3,23)24)13-12-17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22) |
Clé InChI |
FBGZXWVMSLRWPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[allyl(methylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B296205.png)
![N-allyl-4-chloro-3-[(2,5-dimethylanilino)sulfonyl]benzamide](/img/structure/B296206.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B296208.png)
![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)

amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)